RID-F

Description

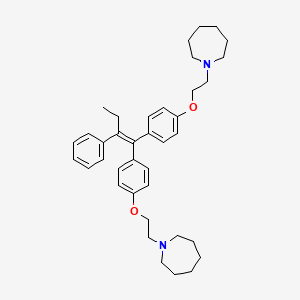

Structure

3D Structure

Properties

CAS No. |

1020853-03-5 |

|---|---|

Molecular Formula |

C38H50N2O2 |

Molecular Weight |

566.8 g/mol |

IUPAC Name |

1-[2-[4-[1-[4-[2-(azepan-1-yl)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl]azepane |

InChI |

InChI=1S/C38H50N2O2/c1-2-37(32-14-8-7-9-15-32)38(33-16-20-35(21-17-33)41-30-28-39-24-10-3-4-11-25-39)34-18-22-36(23-19-34)42-31-29-40-26-12-5-6-13-27-40/h7-9,14-23H,2-6,10-13,24-31H2,1H3 |

InChI Key |

CVNPFNZJSHRZFA-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCCCC2)C3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RID-F; RID F; RIDF; Ridaifen-F; Ridaifen F; |

Origin of Product |

United States |

Foundational & Exploratory

The Adenovirus RID Protein: A Master Regulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Receptor Internalization and Degradation (RID) protein, encoded by the E3 region of the adenovirus genome, is a critical viral factor that manipulates host cell signaling to facilitate viral persistence and evade the immune response. This guide provides a comprehensive overview of the function of the RID protein complex (often referred to as RIDα/RIDβ), its impact on key cellular signaling pathways, and detailed methodologies for its study. While the user's query specified "RID-F," it is highly likely that this was a typographical error, and the intended subject was the well-characterized adenovirus RID protein.

Core Function: Downregulation of Cell Surface Receptors

The primary function of the RID protein is to induce the internalization and subsequent degradation of several crucial cell surface receptors. This action effectively blunts the downstream signaling cascades initiated by the respective ligands of these receptors. The main targets of RID include:

-

Tumor Necrosis Factor Receptor 1 (TNFR1): By downregulating TNFR1, RID inhibits the potent pro-inflammatory and apoptotic signaling cascades initiated by Tumor Necrosis Factor-alpha (TNF-α)[1].

-

Epidermal Growth Factor Receptor (EGFR): RID-mediated degradation of EGFR interferes with cellular growth and proliferation signals.

-

Fas receptor (Apo-1/CD95): Downregulation of the Fas receptor protects virus-infected cells from Fas ligand (FasL)-induced apoptosis, a key mechanism of immune clearance.

This receptor clearance is a key strategy employed by adenovirus to create a more favorable environment for its replication and to hide from the host's immune surveillance.

Impact on Cellular Signaling: The NF-κB Pathway

A major consequence of RID-mediated receptor downregulation is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines.

The RID complex inhibits NF-κB activation primarily by preventing the TNF-α-induced degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By downregulating TNFR1, RID prevents the assembly of the TNFR1 signaling complex at the plasma membrane, thereby blocking the downstream cascade that leads to IκBα phosphorylation and subsequent degradation[1]. This ultimately prevents the nuclear translocation of NF-κB and the transcription of its target genes, such as Interleukin-8 (IL-8).

Quantitative Data on RID Function

The inhibitory effect of the RID protein on cellular signaling has been quantified in various studies. The following table summarizes key findings on the impact of RID on IL-8 secretion, a downstream effector of NF-κB signaling.

| Cell Line | Treatment | RID Expression | IL-8 Secretion (pg/ml) | Percent Inhibition | Reference |

| Human Gingival Fibroblasts (GF) | TNF-α (2 ng/ml) | - | 788.3 | - | [2] |

| Human Gingival Fibroblasts (GF) | Mock | - | 30.1 | - | [2] |

| Human Gingival Fibroblasts (GF) | CGRP (10⁻⁶M) | - | 68.5 | - | [2] |

| Human Gingival Fibroblasts (GF) | SP (10⁻⁴M) | - | 44.2 | - | [2] |

| Periodontal Ligament Fibroblasts (PDLF) | SP (10⁻⁴M) | - | Increased | - | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of RID-mediated NF-κB Inhibition

Caption: RID-mediated downregulation of TNFR1 inhibits the NF-κB signaling pathway.

Experimental Workflow for Studying RID Function

References

The RID-F Pathway: A Technical Guide to Adenovirus-Mediated Receptor Internalization and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between viruses and their hosts has unveiled numerous cellular pathways that are fundamental to human biology and disease. A prime example is the mechanism employed by human adenoviruses to evade the host immune response through the "Receptor Internalization and Degradation" (RID) complex. This technical guide provides an in-depth exploration of what we will term the "RID-F" (Receptor Internalization and Degradation - Function) pathway, detailing the discovery, characterization, and molecular mechanisms of this viral strategy. The core of the this compound pathway is the adenovirus E3 region-encoded RID complex, composed of the RIDα (formerly E3-10.4K) and RIDβ (formerly E3-14.5K) proteins. This complex targets key cell surface receptors, including members of the tumor necrosis factor receptor (TNFR) superfamily and receptor tyrosine kinases, for internalization and subsequent lysosomal degradation. This guide will furnish researchers and drug development professionals with a comprehensive understanding of the this compound pathway, including quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved signaling cascades and experimental workflows.

Discovery and Characterization of the RID Complex

The discovery of the RID complex stemmed from investigations into the mechanisms by which adenoviruses counteract host antiviral defenses. Early studies on the adenovirus early region 3 (E3) identified proteins that protect infected cells from cytotoxic T lymphocytes and death-inducing cytokines like tumor necrosis factor (TNF).[1] It was demonstrated that the E3 region of adenovirus inhibits the activation of NF-κB induced by TNF-α and interleukin-1.[2] This inhibitory function was mapped to a complex of two E3 proteins, E3-10.4K and E3-14.5K, now designated as RIDα and RIDβ, respectively.[2]

The RIDα and RIDβ subunits are both type I integral membrane proteins that form a heterodimeric complex.[3][4] This complex is predominantly localized to the plasma membrane of infected cells.[4] The formation of the RIDα/β complex is crucial for its function, as neither subunit can efficiently reach the cell surface when expressed alone.[4] The primary function of this complex is to mediate the clearance of specific cell surface receptors, a process that involves their internalization and subsequent degradation in lysosomes.[3][5] This targeted degradation of receptors prevents the initiation of downstream signaling cascades that would otherwise be detrimental to the virus, such as apoptosis and inflammatory responses.

Molecular Mechanism of the this compound Pathway

The this compound pathway is a sophisticated mechanism of molecular mimicry and co-option of host cellular machinery. The RID complex selectively targets specific receptors for removal from the cell surface.

Receptor Targeting and Internalization

The RID complex has been shown to downregulate several key receptors, including:

-

Tumor Necrosis Factor Receptor 1 (TNFR1): By downregulating TNFR1, the RID complex inhibits TNF-α-induced NF-κB activation and inflammation.[6]

-

Fas (CD95/APO-1): The removal of Fas from the cell surface protects adenovirus-infected cells from Fas ligand-mediated apoptosis.[7]

-

TRAIL Receptors (DR4 and DR5): Downregulation of TRAIL receptors confers resistance to TRAIL-induced apoptosis.[5]

-

Epidermal Growth Factor Receptor (EGFR): The RID complex also mediates the internalization and degradation of EGFR, although the precise benefit of this for the virus is still under investigation.[5]

The process of receptor downregulation is initiated by the interaction of the RID complex with the target receptors at the plasma membrane. While the rate of endocytosis of some receptors like TNFR1 is not affected by RID, the complex significantly enhances the degradation of the internalized receptor.[6] This suggests that RID alters the intracellular trafficking of the receptors, shunting them towards a degradative pathway.

Lysosomal Degradation

Following internalization, the RID-receptor complexes are trafficked through the endosomal pathway to lysosomes for degradation. This has been confirmed by studies showing that the degradation of receptors like Fas can be blocked by inhibitors of lysosomal function.[3] The RID complex itself appears to be recycled back to the cell surface after delivering its cargo for degradation.

Recent evidence has implicated the host adaptor protein Alix in the RIDα-mediated degradation of stress-internalized EGFR.[8] This interaction highlights how the viral RID complex hijacks the host's endosomal sorting machinery to achieve its immunomodulatory functions.

Quantitative Data on the this compound Pathway

The following tables summarize the quantitative effects of the adenovirus RID complex on receptor expression and downstream signaling pathways.

| Receptor | Cell Line | Effect of RID Expression | Reference |

| Fas (CD95) | Human lymphocyte cell lines (BJAB, SKW6.4) | Reduced total cellular Fas levels. | [9] |

| Fas (CD95) | Adenovirus-infected cells | Loss of surface Fas expression within 4 hours post-infection. | [7] |

| EGFR | Adenovirus-infected KB cells | Almost complete degradation of EGFR. | [3] |

| EGFR | A549 cells expressing RIDα | Reduced EGFR expression, blocked by chloroquine. | [8] |

| TNFR1 | Cells expressing RID | Reduced total cellular content of TNFR1. | [6] |

Table 1: Effect of RID Complex on Receptor Expression Levels

| Signaling Pathway | Stimulus | Cell Line | Effect of RID Expression | Reference |

| NF-κB Activation | TNF-α | HeLa cells | Inhibition of NF-κB nuclear translocation. | [2] |

| Apoptosis | Anti-Fas antibody | Human lymphocyte cell lines (BJAB, SKW6.4, CEM) | Protection from Fas-induced apoptosis. | [9] |

| NF-κB Signaling | Adenovirus infection | Epithelial cells | Attenuation of the EGFR/NF-κB signaling axis. | [10] |

Table 2: Functional Consequences of RID-Mediated Receptor Downregulation

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound pathway.

Protocol for Co-Immunoprecipitation (Co-IP) to Detect RID Complex Formation

This protocol is designed to verify the interaction between RIDα and RIDβ or between the RID complex and a target receptor.

-

Cell Lysis:

-

Culture cells expressing the proteins of interest to ~90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with a primary antibody specific for one of the proteins in the suspected complex (the "bait") overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the suspected interacting protein (the "prey").

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Protocol for Flow Cytometry Analysis of Receptor Internalization

This protocol allows for the quantification of cell surface receptor levels.

-

Cell Preparation:

-

Harvest cells and wash them with FACS buffer (PBS with 1-2% BSA or FBS).

-

Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension into FACS tubes.

-

Add a fluorescently conjugated primary antibody specific for the extracellular domain of the target receptor.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells. A decrease in mean fluorescence intensity (MFI) in RID-expressing cells compared to control cells indicates receptor internalization.

-

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection:

-

Seed cells in a 24-well or 96-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Stimulation and Lysis:

-

24-48 hours post-transfection, treat the cells with an NF-κB activator (e.g., TNF-α) for the desired time.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in RID-expressing cells to control cells to determine the effect on NF-κB activation.

-

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways modulated by the adenovirus RID complex.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Experimental workflow for Flow Cytometry analysis.

Conclusion and Future Directions

The study of the adenovirus this compound pathway has provided invaluable insights into viral immune evasion strategies and fundamental aspects of receptor trafficking and degradation. The ability of the RID complex to selectively remove key signaling receptors from the cell surface underscores the importance of these pathways in host defense. For drug development professionals, the this compound pathway presents a potential treasure trove of targets. Understanding how a viral protein can so efficiently induce the degradation of specific receptors could inspire novel therapeutic approaches for diseases characterized by receptor overactivity, such as certain cancers and inflammatory disorders.

Future research should focus on elucidating the precise molecular interactions between the RID complex and its target receptors, as well as the host factors it co-opts. High-resolution structural studies of the RID complex in association with its targets could pave the way for the rational design of small molecules that mimic or inhibit its function. Furthermore, a deeper understanding of the specificity of the RID complex could enable the development of highly targeted protein degradation technologies. The continued exploration of this viral pathway promises to not only advance our knowledge of virology but also to open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. 2.9. Nuclear factor-kappa B (NF-κB) luciferase reporter assay [bio-protocol.org]

- 2. Inhibition of tumor necrosis factor alpha-induced NF-kappa B activation by the adenovirus E3-10.4/14.5K complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenovirus RIDβ Subunit Contains a Tyrosine Residue That Is Critical for RID-Mediated Receptor Internalization and Inhibition of Fas- and TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct domains in the adenovirus E3 RIDalpha protein are required for degradation of Fas and the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenovirus RID complex enhances degradation of internalized tumour necrosis factor receptor 1 without affecting its rate of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Adenovirus E3 RID Complex Protects Some Cultured Human T and B Lymphocytes from Fas-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors | PLOS Pathogens [journals.plos.org]

The Adenovirus RID Complex: A Technical Guide to its Role in Viral Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral evasion of the host immune system is a critical aspect of pathogenesis. Adenoviruses, a family of non-enveloped DNA viruses, have evolved sophisticated mechanisms to counteract host defenses, ensuring their replication and propagation. A key player in this immune evasion strategy is the Receptor Internalization and Degradation (RID) complex, encoded within the Early Region 3 (E3) of the adenovirus genome. This technical guide provides an in-depth overview of the RID complex, its components, mechanism of action, and its significant role in viral pathogenesis. While the specific term "RID-F" is not found in the current scientific literature, this guide will focus on the well-characterized RID protein complex and its constituent proteins. It is possible that "F" may refer to a specific function or component that is not yet widely documented, or it may be a misnomer.

The RID complex is a multi-protein entity primarily composed of two transmembrane proteins, RIDα (formerly known as E3-10.4K) and RIDβ (formerly E3-14.5K).[1][2][3] In some contexts, another E3 protein, E3-6.7K, is also involved in the function of the RID complex, particularly in the downregulation of certain receptors.[2] The principal function of the RID complex is to protect virus-infected cells from immune-mediated destruction by downregulating the cell surface expression of various critical receptors, including members of the tumor necrosis factor (TNF) receptor superfamily such as Fas (also known as CD95 or APO-1) and TNF-related apoptosis-inducing ligand (TRAIL) receptors, as well as the epidermal growth factor receptor (EGFR).[1][3][4] By removing these receptors from the cell surface, the RID complex renders infected cells insensitive to pro-apoptotic signals delivered by immune cells, thereby facilitating persistent infection.

The RID Complex and its Components

The RID complex is a fascinating example of viral mimicry of cellular trafficking machinery. The individual components, RIDα and RIDβ, are integral membrane proteins that, when co-expressed, form a functional complex that localizes to the plasma membrane and endosomal compartments.[1]

-

RIDα (E3-10.4K): A type I transmembrane protein. Interestingly, only about half of the RIDα molecules have their signal sequence cleaved, resulting in two forms of the protein.[3]

-

RIDβ (E3-14.5K): Also a type I integral membrane protein. It undergoes post-translational modifications, including O-glycosylation and phosphorylation.[2][3]

-

E3-6.7K: A small hydrophobic protein that cooperates with the RIDα/β complex to downregulate specific TRAIL receptors.[2][4]

The formation of the RIDα/β complex is essential for its transport to the cell surface and its subsequent function.[1] When expressed alone, neither subunit can efficiently reach the plasma membrane.[1]

Mechanism of Action: Hijacking Cellular Trafficking Pathways

The RID complex employs a sophisticated strategy to eliminate target receptors from the cell surface. It does not simply block the receptor-ligand interaction but actively removes the receptors through a process of internalization and lysosomal degradation.[3][5]

The proposed mechanism involves the following steps:

-

Complex Formation and Trafficking: RIDα and RIDβ associate in the endoplasmic reticulum and traffic to the plasma membrane.

-

Interaction with Target Receptors: At the cell surface, the RID complex interacts with target receptors such as Fas, TRAILR1/2, and EGFR.

-

Enhanced Internalization and Sorting: The RID complex enhances the internalization of these receptors. While some studies suggest RID does not affect the rate of endocytosis of TNFR1, it significantly enhances the degradation of the internalized receptor.[5] This suggests that RID's primary role may be in sorting the receptors into a degradative pathway within the endosomal system.[5]

-

Lysosomal Degradation: The receptor-RID complexes are trafficked through the endosomal pathway to lysosomes, where the receptors are degraded.

This mechanism effectively depletes the cell surface of key signaling molecules required for the initiation of apoptosis and other antiviral responses.

Role in Viral Pathogenesis

The function of the RID complex is central to the ability of adenoviruses to establish a persistent infection and evade the host immune response. By neutralizing the threat of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, which utilize the FasL/Fas and TRAIL/TRAILR pathways to kill infected cells, the RID complex ensures the survival of the viral replication factory.

The E3 region as a whole is critical for counteracting the host inflammatory and immune responses.[6][7] Deletion of the E3 region in adenovirus mutants leads to a markedly increased inflammatory response in animal models, characterized by greater infiltration of lymphocytes and macrophages.[6][7]

Quantitative Data on RID Function

The efficiency of RID-mediated receptor downregulation has been quantified in various studies. The following table summarizes key quantitative findings.

| Target Receptor | Cell Line | Method of Quantification | Observed Effect | Reference |

| TNFR1 | Human astrocytoma U373 cells | Flow Cytometry | Downregulation of cell surface expression. | [8] |

| Fas (CD95) | HeLa cells | Flow Cytometry, Western Blot | Significant reduction in cell surface and total Fas protein levels. | [1][3] |

| TRAIL Receptor 2 (TR2/DR5) | HeLa cells | Flow Cytometry, Western Blot | Clearance from the cell surface, requiring both RID and E3-6.7K. | [2] |

| EGFR | A549 cells | Western Blot, Immunofluorescence | Reduction in cell surface levels. | [3][9] |

| IL-8 Secretion (downstream of TNFR) | MDA-MB-231 breast cancer cells | ELISA | 30% reduction in TNF-α induced IL-8 accumulation. | [10] |

Experimental Protocols

The study of the adenovirus RID complex involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Co-immunoprecipitation to Demonstrate RIDα and RIDβ Interaction

Objective: To confirm the physical association between RIDα and RIDβ proteins in vivo.

Methodology:

-

Cell Culture and Transfection/Infection:

-

Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Co-transfect cells with expression plasmids encoding FLAG-tagged RIDα and HA-tagged RIDβ using a suitable transfection reagent (e.g., Lipofectamine 3000). Alternatively, infect cells with adenovirus constructs expressing the tagged proteins.

-

-

Cell Lysis:

-

At 48 hours post-transfection, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated RIDβ.

-

As a control, probe a separate membrane with the anti-FLAG antibody to confirm the immunoprecipitation of RIDα.

-

Protocol 2: Flow Cytometry to Quantify Cell Surface Receptor Downregulation

Objective: To measure the reduction of a target receptor (e.g., Fas) on the surface of cells expressing the RID complex.

Methodology:

-

Cell Infection:

-

Infect HeLa cells with either wild-type adenovirus or an adenovirus mutant lacking the RID genes (as a negative control) at a multiplicity of infection (MOI) of 50.

-

-

Cell Staining:

-

At 24 hours post-infection, harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with ice-cold FACS buffer (PBS containing 2% FBS).

-

Incubate the cells with a phycoerythrin (PE)-conjugated anti-Fas antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the cells using a flow cytometer, exciting at 488 nm and detecting emission at ~575 nm.

-

Gate on the live cell population based on forward and side scatter profiles.

-

Measure the mean fluorescence intensity (MFI) of the PE signal for both wild-type and mutant virus-infected cells.

-

-

Data Analysis:

-

Calculate the percentage of receptor downregulation in wild-type infected cells compared to the mutant-infected cells.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: RID-Mediated Inhibition of Fas-Induced Apoptosis

Caption: Adenovirus RID complex inhibits FasL-induced apoptosis by internalizing and degrading the Fas receptor.

Experimental Workflow: Co-immunoprecipitation

References

- 1. Adenovirus RIDβ Subunit Contains a Tyrosine Residue That Is Critical for RID-Mediated Receptor Internalization and Inhibition of Fas- and TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenovirus E3-6.7K Protein Is Required in Conjunction with the E3-RID Protein Complex for the Internalization and Degradation of TRAIL Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions and mechanisms of action of the adenovirus E3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenovirus RID complex enhances degradation of internalized tumour necrosis factor receptor 1 without affecting its rate of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of early region 3 (E3) in pathogenesis of adenovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Adenovirus RIDαβ Complex Inhibits Lipopolysaccharide Signaling without Altering TLR4 Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors | PLOS Pathogens [journals.plos.org]

- 10. RID: Evaluation of the Possible Inhibiting Effect of the Proinflammatory Signaling Induced by TNF-α through NF-κβ and AP-1 in Two Cell Lines of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The RID Complex: A Viral Hijacker of Receptor Downregulation

An In-depth Technical Guide on the Mechanism of Action of the Adenovirus RID Complex in Receptor Downregulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms employed by the adenovirus Receptor Internalization and Degradation (RID) complex to downregulate cell surface receptors, with a primary focus on the Epidermal Growth factor Receptor (EGFR). This viral strategy represents a fascinating example of host-pathogen interaction, offering valuable insights into fundamental cellular processes of receptor trafficking and degradation.

Executive Summary

The adenovirus E3 RID complex, a heterodimer of RIDα (formerly E3-10.4K) and RIDβ (formerly E3-14.5K), is a key viral component for evading the host immune response. It achieves this by clearing various cell surface receptors, thereby disrupting downstream signaling pathways. This guide will delve into the intricate mechanism of RID-mediated EGFR downregulation, highlighting its ubiquitin-independent nature and reliance on host cell machinery. We will explore the signaling pathways affected, present available data in a structured format, detail the key experimental protocols used in its study, and provide visual representations of the involved processes.

The Adenovirus RID Complex and its Targets

The RID complex is encoded by the E3 transcription unit of group C adenoviruses. Its primary function is to protect infected cells from immune-mediated destruction. It accomplishes this by targeting and promoting the degradation of a range of cell surface receptors, including:

-

Tumor Necrosis Factor Receptor (TNFR) Superfamily: Fas (CD95/APO-1) and TRAIL receptors (DR4/DR5), which are critical for inducing apoptosis.[1][2]

-

Receptor Tyrosine Kinases (RTKs): The Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[1][2]

By downregulating these receptors, the RID complex effectively shields the infected cell from cytotoxic T-lymphocyte and natural killer cell-mediated killing, as well as from the pro-inflammatory and apoptotic signals initiated by ligands like TNF-α and EGF.

Mechanism of RID-Mediated EGFR Downregulation

The RID complex employs a sophisticated strategy to hijack the host's endosomal sorting machinery, leading to the accelerated internalization and lysosomal degradation of EGFR. This process can be broken down into several key steps:

3.1. Interaction with EGFR: The RIDα and RIDβ subunits form a stable complex in the endoplasmic reticulum before trafficking to the plasma membrane. At the cell surface, the RID complex interacts with EGFR. While the precise binding affinities are not well-documented in publicly available literature, co-immunoprecipitation experiments have confirmed a physical association between the RID complex and EGFR.[1]

3.2. Internalization: The RID complex promotes the internalization of EGFR from the cell surface. This process appears to be independent of the canonical clathrin-mediated endocytosis pathway that is typically triggered by EGF binding. Instead, RID directs EGFR into the endocytic pathway.

3.3. A Ubiquitin-Independent Pathway: A crucial aspect of RID-mediated EGFR downregulation is its independence from ubiquitination.[3] Typically, EGFR degradation is initiated by its ubiquitination, which serves as a signal for sorting into the multivesicular body (MVB) pathway and subsequent lysosomal degradation. The RID complex bypasses this requirement, suggesting a novel mechanism for targeting receptors for degradation.

3.4. Recruitment of Host Factors: The Role of Alix and the ESCRT Machinery: The RIDα subunit plays a pivotal role in this ubiquitin-independent sorting process by interacting with the host protein Alix (ALG-2-interacting protein X).[3][4] Alix is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which is responsible for the formation of intraluminal vesicles (ILVs) within MVBs. The interaction between RIDα and Alix is thought to facilitate the sorting of EGFR into these vesicles, effectively targeting it for lysosomal degradation. This interaction circumvents the need for ubiquitin as a sorting signal. While the RID complex co-opts parts of the ESCRT machinery, it appears to have distinct requirements compared to the canonical ligand-stimulated pathway.[3]

3.5. Lysosomal Degradation: Once sequestered into MVBs, the EGFR-containing vesicles are transported to and fuse with lysosomes, where the receptor is degraded by lysosomal hydrolases.

Quantitative Data on RID-Mediated EGFR Downregulation

Table 1: Illustrative EGFR Degradation Kinetics

| Condition | EGFR Half-life (t½) | Description |

| Mock-infected cells | > 10 hours | Basal turnover of EGFR is relatively slow. |

| Adenovirus-infected (RID-expressing) | ~2-4 hours | The RID complex significantly accelerates EGFR degradation. |

| Adenovirus-infected (RID-deficient) | > 10 hours | Absence of the RID complex abrogates the accelerated degradation. |

Table 2: Illustrative Binding Affinities

| Interacting Proteins | Dissociation Constant (Kd) | Method |

| RID Complex - EGFR | Not Determined | Co-immunoprecipitation confirms interaction. |

| RIDα - Alix | Not Determined | Yeast-two-hybrid and co-immunoprecipitation confirm interaction. |

Table 3: Illustrative IC50 Values for Inhibition of EGFR Signaling

| Compound/Effector | Target Pathway | IC50 | Description |

| Adenovirus RID Complex | EGF-induced ERK phosphorylation | Not Determined | The RID complex is expected to inhibit downstream EGFR signaling by reducing receptor availability. |

Signaling Pathways Modulated by the RID Complex

By downregulating key cell surface receptors, the RID complex has a profound impact on multiple intracellular signaling pathways, thereby creating a cellular environment conducive to viral replication and persistence.

5.1. Inhibition of NF-κB and AP-1 Signaling: The RID complex has been shown to inhibit the activation of the transcription factors NF-κB and AP-1, which are central to the inflammatory response and are typically activated by TNF-α.[5][6] This inhibition is a direct consequence of TNFR1 downregulation, which prevents the recruitment of downstream signaling adaptors.

5.2. Attenuation of EGFR Signaling: By promoting the degradation of EGFR, the RID complex effectively dampens signaling through the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This can have significant consequences for cell proliferation, survival, and motility.

Diagram 1: RID-Mediated EGFR Downregulation Pathway

Caption: Mechanism of RID-mediated EGFR downregulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of the RID complex.

6.1. Co-immunoprecipitation (Co-IP) to Demonstrate RID-EGFR Interaction

This protocol is designed to verify the physical association between the adenovirus RID complex and EGFR in infected cells.

Materials:

-

Cell line susceptible to adenovirus infection (e.g., A549, HeLa).

-

Wild-type adenovirus and a control virus lacking the E3 region.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody against RIDβ.

-

Antibody against EGFR.

-

Protein A/G agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Infection: Infect cells with wild-type adenovirus or the control virus at a suitable multiplicity of infection (MOI) and incubate for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against RIDβ overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against EGFR and RIDβ to detect the co-immunoprecipitated proteins.

Diagram 2: Co-immunoprecipitation Workflow

Caption: Workflow for Co-immunoprecipitation.

6.2. Cycloheximide Chase Assay to Determine EGFR Degradation Rate

This assay is used to measure the half-life of EGFR in the presence and absence of the RID complex.

Materials:

-

Cell line susceptible to adenovirus infection.

-

Wild-type adenovirus and a control virus.

-

Cycloheximide (protein synthesis inhibitor).

-

Lysis buffer.

-

Antibody against EGFR.

-

Antibody for a loading control (e.g., GAPDH, β-actin).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Infection: Infect cells with wild-type or control adenovirus and incubate for 24 hours.

-

Cycloheximide Treatment: Treat the cells with cycloheximide to block new protein synthesis.

-

Time Course Collection: Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after cycloheximide addition.

-

Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the protein concentration.

-

Western Blot Analysis: Analyze equal amounts of protein from each time point by Western blotting using antibodies against EGFR and a loading control.

-

Densitometry Analysis: Quantify the band intensities for EGFR and the loading control. Normalize the EGFR signal to the loading control and plot the relative EGFR levels against time to determine the degradation rate and half-life.

Diagram 3: Cycloheximide Chase Assay Workflow

Caption: Workflow for Cycloheximide Chase Assay.

6.3. Receptor Internalization Assay using Flow Cytometry

This assay quantifies the amount of EGFR remaining on the cell surface after adenovirus infection.

Materials:

-

Cell line susceptible to adenovirus infection.

-

Wild-type adenovirus and a control virus.

-

Primary antibody against an extracellular epitope of EGFR.

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Cell Infection: Infect cells with wild-type or control adenovirus and incubate for a desired period.

-

Antibody Staining: Detach the cells and incubate them with a primary antibody against EGFR on ice to prevent internalization.

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of surface EGFR.

-

Data Analysis: Compare the MFI of infected cells to that of mock-infected or control virus-infected cells to determine the extent of receptor internalization.

Diagram 4: Receptor Internalization Assay Workflow

Caption: Workflow for Receptor Internalization Assay.

Conclusion and Future Directions

The adenovirus RID complex provides a powerful model system for studying the intricate mechanisms of receptor downregulation. Its ability to mediate EGFR degradation in a ubiquitin-independent manner by co-opting the host ESCRT machinery component Alix reveals a novel pathway for receptor sorting and trafficking. For drug development professionals, understanding these viral evasion strategies can offer new targets for antiviral therapies. By disrupting the interaction between the RID complex and host factors, it may be possible to restore the immune response against adenovirus-infected cells.

Future research should focus on obtaining precise quantitative data on the kinetics of RID-mediated receptor degradation and the binding affinities of the protein-protein interactions involved. Elucidating the complete set of host factors that are exploited by the RID complex will provide a more comprehensive picture of this viral hijacking mechanism. Such knowledge will not only advance our understanding of virology but also shed new light on the fundamental cellular processes that govern receptor dynamics.

References

- 1. Distinct Domains in the Adenovirus E3 RIDα Protein Are Required for Degradation of Fas and the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenovirus E3 Proteins: 14.7K, RID, and gp19K Inhibit Immune-Induced Cell Death; Adenovirus Death Protein Promotes Cell… [ouci.dntb.gov.ua]

- 3. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenovirus early region 3 RIDα protein limits NFκB signaling through stress-activated EGF receptors | PLOS Pathogens [journals.plos.org]

- 5. Adenovirus RIDalphabeta complex inhibits lipopolysaccharide signaling without altering TLR4 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenovirus RIDαβ Complex Inhibits Lipopolysaccharide Signaling without Altering TLR4 Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Protein-X Interacting Partners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to identify and characterize novel interacting protein partners of Protein-X. Protein-X is a hypothetical protein of interest in contemporary cell signaling research. Understanding its interaction network is crucial for elucidating its biological function and for the development of novel therapeutic strategies. This document details the experimental protocols for key techniques, including co-immunoprecipitation, yeast two-hybrid screening, and mass spectrometry. Furthermore, it presents a framework for quantitative data analysis and visualizes the associated signaling pathways and experimental workflows.

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, from signal transduction to enzymatic regulation. The study of these interactions provides invaluable insights into protein function and the broader context of cellular networks.[1][2] This guide focuses on the identification of novel interacting partners for Protein-X, a key regulator in a hypothetical signaling cascade. The elucidation of the Protein-X interactome is a critical step in understanding its mechanism of action and identifying potential targets for therapeutic intervention.

Methodologies for Identifying Protein-X Interacting Proteins

A variety of in vitro, in vivo, and in silico methods are available for the detection of PPIs.[1][3] This guide will focus on two widely used experimental techniques: Co-Immunoprecipitation (Co-IP) for validation in a native cellular environment and Yeast Two-Hybrid (Y2H) for initial large-scale screening.[4][5] Identified interaction candidates will be further analyzed by mass spectrometry.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique used to isolate a target protein ("bait") and its binding partners from a cell lysate using an antibody specific to the bait protein.[4][6]

Experimental Protocol:

-

Cell Lysis:

-

Culture cells expressing Protein-X to approximately 80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction.[7]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.[7]

-

Centrifuge or use a magnetic rack to pellet the beads and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to Protein-X overnight at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody from the same host species.[7]

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[8]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation or magnetic separation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[7]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against expected interacting partners or by mass spectrometry for the identification of novel interactors.[4]

-

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions.[3][4] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.[5][9][10]

Experimental Protocol:

-

Vector Construction:

-

Clone the coding sequence of Protein-X into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

Construct a "prey" library by cloning a cDNA library from the cells or tissue of interest into a prey vector, fusing the cDNAs to the activation domain (AD) of the transcription factor.

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

-

-

Selection and Screening:

-

Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) that can only be synthesized if the reporter genes are activated.[9]

-

Only yeast cells containing interacting bait and prey proteins will grow, as the interaction brings the DBD and AD together to activate the transcription of the reporter genes.[9][10]

-

-

Validation and Identification:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the potential interacting proteins.

-

Perform further validation experiments, such as Co-IP, to confirm the interactions in a more physiological context.

-

Mass Spectrometry (MS) for Interacting Protein Identification

Following Co-IP, mass spectrometry is employed to identify the unknown proteins that have been co-precipitated with Protein-X.[11]

Experimental Protocol:

-

Sample Preparation:

-

Run the eluate from the Co-IP on an SDS-PAGE gel and visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest.

-

Perform in-gel digestion of the proteins, typically with trypsin.

-

Extract the resulting peptides from the gel.

-

-

LC-MS/MS Analysis:

-

Separate the extracted peptides using liquid chromatography (LC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS).[11] The first mass spectrometer measures the mass-to-charge ratio of the peptides, and the second fragments the peptides and measures the masses of the fragments.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database.

-

The algorithm identifies the proteins from which the peptides originated.

-

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the interaction studies.

Table 1: Summary of Potential Protein-X Interacting Proteins Identified by Y2H and Mass Spectrometry

| Prey Protein ID | Gene Symbol | Method of Identification | Confidence Score | Notes |

| P12345 | GENE1 | Y2H, MS | High | Strong interaction observed in both screens. |

| Q67890 | GENE2 | MS | Medium | Identified in 3 out of 5 MS replicates. |

| A1B2C3 | GENE3 | Y2H | Low | Weak reporter gene activation in Y2H. |

Table 2: Quantitative Analysis of Protein-X Interaction by Surface Plasmon Resonance (SPR)

| Interacting Partner | Kon (M-1s-1) | Koff (s-1) | KD (M) |

| GENE1 | 1.5 x 105 | 2.3 x 10-4 | 1.5 x 10-9 |

| GENE2 | 3.2 x 104 | 5.1 x 10-3 | 1.6 x 10-7 |

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Co-Immunoprecipitation Experimental Workflow.

Yeast Two-Hybrid Screening Workflow.

Signaling Pathway Diagram

Hypothetical Protein-X Signaling Pathway.

Conclusion

The identification of novel Protein-X interacting partners is an essential endeavor for a complete understanding of its biological role. The methodologies outlined in this guide, from initial screening with Y2H to validation with Co-IP and identification by mass spectrometry, provide a robust framework for researchers. The subsequent quantitative analysis and visualization of these interactions will pave the way for functional studies and the potential development of targeted therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. youtube.com [youtube.com]

- 3. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Expression Landscape of RID-F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the expression, signaling pathways, and detection methodologies for the RID-F protein. This compound is a critical signal transducer and activator of transcription that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Its aberrant expression or activation is implicated in various diseases, particularly in oncology, making it a key target for therapeutic development. This document summarizes quantitative expression data, details experimental protocols for its analysis, and visualizes its complex signaling networks.

Data Presentation: this compound Expression in Human Cell Types

The expression of this compound varies significantly across different cell types and tissues. The following tables summarize the relative mRNA and protein expression levels of this compound in a range of human cells and tissues, compiled from multiple studies. Expression levels are categorized as high, medium, low, or not detected.

Table 1: this compound mRNA Expression in Various Human Tissues and Cell Lines

| Tissue/Cell Line | Cell Type | Relative mRNA Expression Level |

| Normal Tissues | ||

| Bone Marrow | Hematopoietic stem and progenitor cells | High |

| Spleen | B-lymphocytes, T-lymphocytes, Macrophages | High |

| Thymus | T-lymphocytes | High |

| Lung | Epithelial cells, Macrophages | Medium |

| Liver | Hepatocytes | Medium |

| Kidney | Epithelial cells | Medium |

| Colon | Epithelial cells | Medium |

| Brain | Neurons, Glial cells | Low |

| Heart | Cardiomyocytes | Not Detected |

| Cancer Cell Lines | ||

| DU145 | Prostate Carcinoma | High (Constitutively Active)[1] |

| HepG2 | Hepatocellular Carcinoma | High (Constitutively Active)[1] |

| CNE1, CNE2 | Nasopharyngeal Carcinoma | High[2] |

| Cal33, 686LN | Head and Neck Squamous Cell Carcinoma | High[3] |

| FaDu, OSC19 | Head and Neck Squamous Cell Carcinoma | Medium[3] |

| NP-69 | Normal Nasopharyngeal Epithelial | Low[2] |

Table 2: this compound Protein Expression in Human Tissues

| Tissue | Predominant Cell Types with Expression | Subcellular Localization | Relative Protein Expression Level |

| Placenta | Trophoblasts | Cytoplasmic, Nuclear | High |

| Spleen | Immune cells in red and white pulp | Cytoplasmic, Nuclear | High |

| Lymph Node | Germinal center cells | Cytoplasmic, Nuclear | High |

| Lung | Macrophages, Pneumocytes | Cytoplasmic, Nuclear | Medium |

| Liver | Hepatocytes | Cytoplasmic, Nuclear | Medium |

| Colon | Glandular cells | Cytoplasmic, Nuclear | Medium |

| Breast | Glandular cells | Cytoplasmic, Nuclear | Medium |

| Prostate | Glandular cells | Cytoplasmic, Nuclear | Low |

| Heart Muscle | Cardiomyocytes | - | Not Detected[4] |

| Hippocampus | Neurons | - | Not Detected[4] |

This compound Signaling Pathway

This compound is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate the expression of target genes. The canonical activation pathway is initiated by the binding of various cytokines and growth factors to their respective cell surface receptors.

Canonical this compound Activation Pathway

The most well-characterized activation cascade for this compound involves the Janus Kinase (JAK) family of tyrosine kinases.

-

Ligand Binding and Receptor Dimerization: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their specific receptors on the cell surface, inducing receptor dimerization or oligomerization.

-

JAK Kinase Activation: This receptor clustering brings associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

This compound Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for this compound proteins. This compound is recruited to these sites and is subsequently phosphorylated by the JAKs, primarily on a key tyrosine residue (Tyr705).[1][5]

-

Dimerization and Nuclear Translocation: Phosphorylated this compound monomers dissociate from the receptor and form stable homo- or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions.[5] These dimers then translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, this compound dimers bind to specific DNA response elements (e.g., GAS - Gamma-Activated Sequence) in the promoter regions of target genes, initiating their transcription.[6]

Downstream target genes of this compound are involved in critical cellular processes such as:

-

Survival and Anti-Apoptosis: Bcl-2, Bcl-xL, Mcl-1, Survivin[5][7][8]

-

Invasion and Metastasis: MMP-2, MMP-9[7]

Experimental Protocols

Accurate detection and quantification of this compound expression and activation are crucial for research and clinical applications. The following are detailed protocols for the most common techniques used to study this compound.

Western Blotting for Total and Phosphorylated this compound

This method is used to detect and quantify the total amount of this compound protein and its activated (phosphorylated) form in cell or tissue lysates.

1. Materials and Reagents:

-

Cell Lysates: Prepared from cell lines or tissues of interest. Include a positive control cell line with known constitutive this compound activation (e.g., DU145, HepG2).[1]

-

Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]

-

Primary Antibodies:

-

Secondary Antibodies: HRP-linked anti-rabbit IgG and anti-mouse IgG.[1]

-

Loading Control Antibody: Anti-β-Actin or anti-GAPDH.

-

SDS-PAGE Gels: 10% Tris-Glycine gels.

-

Membrane: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Chemiluminescent Substrate: (e.g., SuperSignal West Dura).[1]

2. Experimental Workflow:

3. Procedure:

-

Protein Extraction: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Denature 40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-PAGE gel.[3]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-RID-F or anti-total-RID-F) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.

-

Stripping and Re-probing (Optional): To detect total this compound or a loading control on the same membrane, strip the membrane of the first set of antibodies and re-probe with the next primary antibody.

Immunohistochemistry (IHC) for this compound

IHC is used to visualize the expression and localization of this compound protein within the context of tissue architecture.

1. Materials and Reagents:

-

Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm).

-

Antigen Retrieval Solution: EDTA buffer (pH 8.0) or Citrate buffer (pH 6.0).

-

Peroxide Block: 3% Hydrogen Peroxide.

-

Blocking Serum: 5% Normal Goat Serum.[10]

-

Primary Antibody: Rabbit anti-phospho-RID-F (Tyr705) mAb (e.g., Cell Signaling Technology) diluted 1:50.[10]

-

Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB substrate kit.

-

Counterstain: Hematoxylin.

2. Experimental Workflow:

3. Procedure:

-

Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a pressure cooker or water bath with the appropriate antigen retrieval solution.[9][10]

-

Peroxidase Block: Incubate slides in peroxide block to quench endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with 5% normal goat serum.[10]

-

Primary Antibody Incubation: Apply the diluted primary anti-RID-F antibody and incubate (e.g., overnight at 4°C).

-

Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly stain the nuclei with hematoxylin for contrast.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.

-

Analysis: Examine slides under a microscope. Staining intensity and the percentage of positive cells can be semi-quantitatively assessed using an H-score.[10]

Flow Cytometry for Phosphorylated this compound

Flow cytometry allows for the quantitative measurement of phosphorylated this compound in individual cells within a heterogeneous population, such as peripheral blood.

1. Materials and Reagents:

-

Cell Suspension: e.g., Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Stimulant (optional): e.g., IL-6 (100 ng/mL) to induce this compound phosphorylation.[11]

-

Fixation Buffer: e.g., BD Phosflow™ Lyse/Fix Buffer.[11]

-

Permeabilization Buffer: e.g., BD Phosflow™ Perm Buffer III (Methanol-based).[11]

-

Antibodies:

-

Wash Buffer: e.g., BD Pharmingen™ Stain Buffer.[11]

2. Procedure:

-

Cell Stimulation (Optional): Stimulate cells with a ligand like IL-6 for 15 minutes at 37°C to induce this compound phosphorylation. Include an unstimulated control.[11]

-

Fixation: Immediately fix the cells by adding Fixation Buffer to cross-link proteins and stop signaling. Incubate for 10-20 minutes at room temperature.

-

Permeabilization: Pellet the fixed cells by centrifugation and resuspend in ice-cold Permeabilization Buffer. This allows the intracellular antibody to access its target. Incubate for 30 minutes on ice.[11]

-

Staining: Wash the permeabilized cells and then incubate with the fluorochrome-conjugated anti-phospho-RID-F antibody (and any cell surface marker antibodies) for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Resuspend the cells in wash buffer and analyze on a flow cytometer.

-

Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the anti-phospho-RID-F signal in stimulated versus unstimulated samples.[13]

Conclusion

This compound is a ubiquitously expressed and critically important signaling molecule. Understanding its expression patterns across different cell types and the intricacies of its activation pathways is fundamental for both basic research and the development of targeted therapeutics. The methodologies detailed in this guide provide a robust framework for the comprehensive analysis of this compound, enabling researchers to further elucidate its role in health and disease. The provided data tables and pathway diagrams serve as a valuable reference for professionals in the field.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Significance of STAT3 in Immune Infiltration and Drug Response in Cancer [mdpi.com]

- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 8. Expression levels of STAT3, and protein levels of IL‑6 and sPD‑L1 in different pathological characteristics of endometrial adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT3 immunohistochemistry [bio-protocol.org]

- 11. ulab360.com [ulab360.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Evolution of the Rid Superfamily: A Technical Guide to a Conserved Metabolic Stress Response

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Rid (Reactive Intermediate Deaminase) protein superfamily, also known as the YjgF/YER057c/UK114 family, represents a highly conserved and ubiquitous group of enzymes critical for mitigating metabolic stress across all domains of life.[1][2] Initially identified through sequence homology, the archetypal member, RidA, has been extensively studied, revealing its crucial role in the hydrolysis of reactive and potentially toxic enamine/imine intermediates generated during cellular metabolism.[1][2] This technical guide provides an in-depth exploration of the evolution, function, and experimental analysis of the Rid gene family, with a focus on the RidA subfamily. It is designed to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development who are interested in this fundamental cellular defense mechanism.

Introduction to the Rid Superfamily

The Rid superfamily is a large and diverse group of proteins, primarily functioning as enamine/imine deaminases. These enzymes play a vital housekeeping role by preventing the accumulation of reactive intermediates that can damage other cellular components. The family is divided into the highly conserved RidA subfamily, present in all domains of life, and seven other subfamilies (Rid1-7) that are predominantly found in prokaryotes.[3]

The best-characterized function of RidA is the hydrolysis of 2-aminoacrylate (2AA), a reactive enamine produced by several pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in amino acid metabolism.[1][4] In the absence of RidA, 2AA can accumulate and covalently modify and inactivate other essential enzymes, leading to a variety of metabolic defects.[1][5] The broad conservation of the RidA family underscores the fundamental importance of managing reactive metabolic intermediates in all living organisms.

Evolutionary History and Phylogenetic Distribution

The RidA subfamily is considered the archetypal and ancestral member of the Rid superfamily, with its members being widely distributed across bacteria, archaea, and eukaryotes. The other seven subfamilies (Rid1-Rid7) are largely confined to bacteria, suggesting a later diversification and specialization within the prokaryotic domain. This distribution points to a crucial, conserved function for RidA that arose early in evolutionary history.

Data Presentation: Phylogenetic Distribution and Copy Number Variation

The following table summarizes the phylogenetic distribution and copy number variation of the Rid protein subfamilies across different domains of life, based on available genomic data.

| Subfamily | Phylogenetic Distribution | Representative Organisms | Typical Gene Copy Number per Genome | Notes |

| RidA | Bacteria, Archaea, Eukaryotes | Salmonella enterica, Escherichia coli, Homo sapiens, Saccharomyces cerevisiae, Arabidopsis thaliana | 1-3 | The most widely distributed and conserved subfamily. |

| Rid1 | Bacteria | Pseudomonas aeruginosa | 1 | Often co-occurs with RidA. |

| Rid2 | Bacteria | Salmonella enterica | 1 | Has demonstrated imine hydrolase activity. |

| Rid3 | Bacteria | Pseudomonas aeruginosa | 1 | Possesses the conserved arginine residue essential for imine hydrolysis. |

| Rid4 | Bacteria | Various | 1 | Lacks the conserved arginine residue for imine hydrolysis; function is less clear. |

| Rid5 | Bacteria | Various | 1 | Lacks the conserved arginine residue for imine hydrolysis; function is less clear. |

| Rid6 | Bacteria | Various | 1 | Lacks the conserved arginine residue for imine hydrolysis; function is less clear. |

| Rid7 | Bacteria | Salmonella enterica | 1 | Lacks imine hydrolase activity; function remains to be fully elucidated. |

Data compiled from publicly available genomic and phylogenetic studies.

Functional Roles of the Rid Family

The primary function of the Rid family, particularly RidA, is to catalyze the hydrolysis of reactive imine and enamine intermediates. This activity is crucial for preventing the off-target modification and inactivation of other cellular enzymes.

The RidA Paradigm: Quenching 2-Aminoacrylate

The most well-understood role of RidA is in the detoxification of 2-aminoacrylate (2AA). 2AA is an unavoidable byproduct of several PLP-dependent enzymes, such as L-serine dehydratase and L-threonine deaminase.

Broader Substrate Specificity

While 2AA is a key substrate, studies have shown that RidA and other Rid family members can act on a broader range of imine intermediates generated from the activity of L-amino acid oxidases. This suggests a more general role in managing reactive intermediates from various metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Rid gene family.

Cloning, Expression, and Purification of RidA Protein

This protocol describes the expression of RidA in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Procedure:

-

Transformation: Transform the expression plasmid containing the RidA gene into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged RidA protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Purity Check: Analyze the purity of the protein by SDS-PAGE.

Assay for Imine Deaminase Activity

This protocol details a coupled spectrophotometric assay to measure the imine deaminase activity of Rid proteins using an L-amino acid oxidase (LAAO).[6]

Principle: LAAO oxidizes an L-amino acid to produce the corresponding α-imino acid, which is then hydrolyzed by the Rid enzyme to an α-keto acid and ammonia. The rate of the Rid-catalyzed reaction is determined by measuring the decrease in the formation of a semicarbazone derivative of the imino acid.[6][7]

Materials:

-

Purified Rid protein

-

L-amino acid oxidase (from snake venom)

-

L-amino acid substrate (e.g., L-leucine)

-

Semicarbazide hydrochloride

-

Catalase

-

Sodium pyrophosphate buffer (pH 8.7)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer (pH 8.7), 5 mM L-amino acid, 10 mM semicarbazide, and 10 µg/mL catalase.

-

LAAO Concentration Determination: Determine the concentration of LAAO required to produce a linear rate of semicarbazone formation at 248 nm in the absence of the Rid enzyme.

-

Assay:

-

Add the determined concentration of LAAO to the reaction mixture.

-

Initiate the reaction by adding the purified Rid protein at various concentrations.

-

Immediately monitor the decrease in absorbance at 248 nm over time.

-

-

Data Analysis: Calculate the initial velocity of the reaction at each Rid protein concentration. The decrease in the rate of semicarbazone formation is proportional to the imine deaminase activity of the Rid enzyme.

Signaling Pathways and Molecular Interactions

While the primary role of the Rid family appears to be in metabolic detoxification, their broad conservation and interaction with key metabolic pathways suggest potential roles in cellular signaling. The accumulation of reactive intermediates in ridA mutants can lead to widespread cellular stress, which may trigger various stress response pathways.

Protein Interaction Network

Analysis of protein-protein interaction databases reveals potential interactions between RidA and other proteins involved in metabolism and cellular regulation.

Implications for Drug Development

The essential role of the Rid family in protecting against metabolic stress makes them a potential target for novel therapeutic strategies. In pathogenic bacteria, inhibition of RidA could lead to the accumulation of toxic metabolites, sensitizing the bacteria to other antimicrobials or impairing their growth. Furthermore, understanding the role of the human RidA homolog (UK114) in cellular metabolism may provide insights into metabolic disorders and cancer biology. The development of specific inhibitors for bacterial RidA, while avoiding interaction with the human homolog, could represent a promising avenue for new antibiotic development.

Conclusion

The Rid protein superfamily is a fascinating example of a highly conserved and functionally critical gene family. Its evolution highlights the persistent challenge of managing reactive intermediates in cellular metabolism. From its ancestral role in detoxifying enamines to its diversification in prokaryotes, the Rid family provides a rich area for future research. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for further investigation into the evolution, function, and therapeutic potential of this essential family of enzymes.

References

- 1. RidA Proteins Protect against Metabolic Damage by Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]